
4-tert-butyl-N-(2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-tert-butyl-N-(2-methylphenyl)benzamide” is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “this compound” involves several steps . The first step involves the reaction of 4-chlorobenzoyl chloride with tert-butylamine to form 4-tert-butylbenzamide. The second step involves the reaction of 4-tert-butylbenzamide with thionyl chloride to form 4-tert-butylbenzoyl chloride. The third step involves the reaction of 4-tert-butylbenzoyl chloride with 2-methylaniline to form this compound. The final step involves the reaction of this compound with carbon disulfide and sodium hydroxide to form 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C18H21NO . The molecular weight of this compound is 267.374 .
Applications De Recherche Scientifique
Synthesis and Properties of Polymers
One study focused on the synthesis and properties of ortho-linked polyamides, incorporating ether-carboxylic acid derived from 4-tert-butylcatechol, highlighting the synthesis route and properties like thermal stability and solubility in polar solvents. These polyamides showed potential applications in creating transparent, flexible, and tough films, with glass transition temperatures mostly over 200°C and 10% weight loss temperatures above 480°C in nitrogen or air, indicating their use in high-performance materials (Hsiao, Yang, & Chen, 2000).
Catalysis for Asymmetric Hydrogenation
Another study presented the use of tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research demonstrated the utility of these catalysts in preparing chiral pharmaceutical ingredients, showing the ligands' crystalline nature and resistance to oxidation, along with their high catalytic activities and excellent enantioselectivities (Imamoto et al., 2012).
Organic Synthesis and Chemical Reactions
Research on tert-butyl phenylazocarboxylates explored their versatility as building blocks in synthetic organic chemistry. This study outlined nucleophilic substitutions and radical reactions, offering pathways for creating azocarboxamides and modifications through radical oxygenation, halogenation, and coupling reactions, suggesting broad applications in synthesizing complex organic molecules (Jasch, Höfling, & Heinrich, 2012).
Environmental and Biological Studies
While the request was to exclude information related to drug use, dosage, and side effects, research assessing the genotoxicity of related compounds like methyl-tert-butyl ether and benzene to human lymphocytes using the comet assay was noted. This study evaluates the genotoxic effects, indicative of the broader environmental and health safety research related to chemical exposure (Chen et al., 2008).
Advanced Materials and Chemosensors
A notable study designed a fluorescence chemosensor for selective detection of Ba2+ ions, showcasing the synthesis and application of chemosensors in detecting specific ions. The chemosensor's high selectivity and sensitivity for Ba2+ detection were highlighted, along with its practical utility in live cell imaging, demonstrating the cross-disciplinary applications spanning chemistry and biology (Ravichandiran et al., 2019).
Propriétés
IUPAC Name |
4-tert-butyl-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-13-7-5-6-8-16(13)19-17(20)14-9-11-15(12-10-14)18(2,3)4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIUNPLBSFIXDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

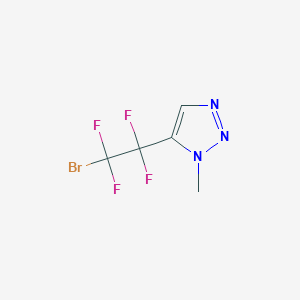
![2-[2-[4-(1,3-benzoxazol-2-yl)anilino]-2-oxoethoxy]-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2883495.png)
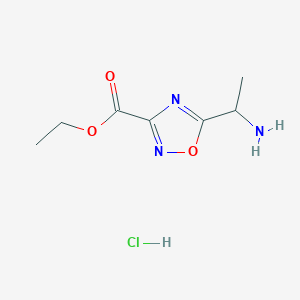
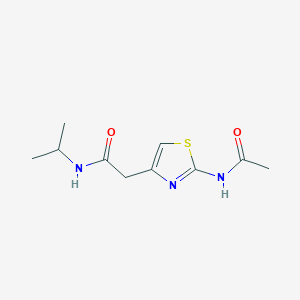
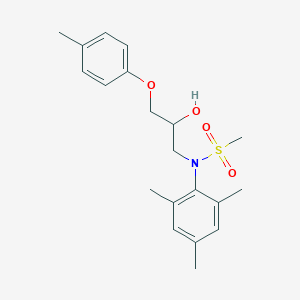
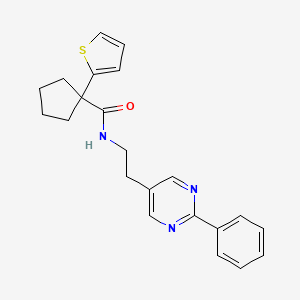


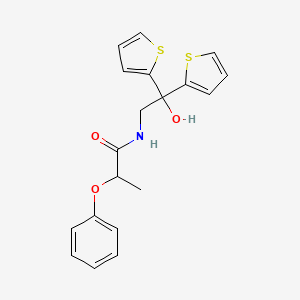
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2883506.png)
![3-Benzyl-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2883507.png)
![2-[(1-Cyclobutanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2883511.png)

![tert-Butyl 3',4'-dioxo-3',4',6',7'-tetrahydro-2'H-spiro[pyrrolidine-3,8'-pyrrolo[2,1-c][1,2,4]triazine]-1-carboxylate](/img/structure/B2883513.png)